CID 156594495

Descripción

Classification within Azo Dye Chemistry and Research Context

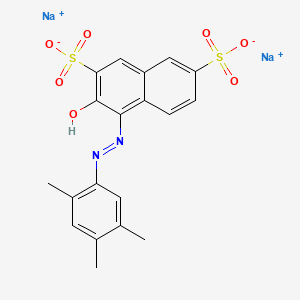

Ponceau 3R is formally classified as an azo dye. nih.govwikipedia.orgtiiips.commedchemexpress.com This classification stems from the presence of one or more azo groups (-N=N-) within its molecular structure, a chromophore responsible for the vibrant coloration characteristic of this dye family. tiiips.comsolubilityofthings.com The chemical name for Ponceau 3R is 3-Hydroxy-4-[(2,4,5-trimethylphenyl)azo]-2,7-naphthalenedisulfonic acid disodium (B8443419) salt. drugfuture.comscbt.com It is also described as a sulfonated azo dye. sigmaaldrich.com

In the context of academic research, Ponceau 3R is primarily utilized as a biological stain. alphalabs.co.ukspectrumchemical.comcalpaclab.com Its application in this area includes the staining of serum proteins following electrophoresis on cellulose (B213188) acetate (B1210297) membranes, a technique used for separating and visualizing proteins based on their charge and size. alphalabs.co.ukfujifilm.com Another notable application in molecular biology research is its use as a rapid and reversible stain for detecting protein bands on membranes, such as nitrocellulose or polyvinylidene fluoride (B91410) (PVDF), during Western blotting procedures. abcam.com This allows researchers to assess the efficiency of protein transfer to the membrane before proceeding with antibody-based detection. abcam.com Beyond biological staining, the structural attributes of Ponceau 3R also make it a subject of interest in scientific studies exploring the interactions of dyes with biological systems and in materials science research. solubilityofthings.com Research has also investigated the potential mutagenic activity associated with this compound. researchgate.net

The following table summarizes some key chemical properties of Ponceau 3R:

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₆N₂Na₂O₇S₂ | drugfuture.comscbt.comsigmaaldrich.comfujifilm.com |

| Molecular Weight | 494.45 g/mol | drugfuture.comscbt.comsigmaaldrich.comfujifilm.com |

| CAS Number | 3564-09-8 | wikipedia.orgdrugfuture.comscbt.comsigmaaldrich.comfujifilm.comlabsolu.ca |

| EC Number | 222-638-0 | wikipedia.orgsigmaaldrich.comlabsolu.ca |

| PubChem CID | 19095 | nih.govwikipedia.orglabsolu.ca |

| Appearance | Dark red crystals or red/dark red powder | nih.govdrugfuture.comfujifilm.com |

Note: This table is intended to be presented as an interactive data table.

Ponceau 3R is also known by several synonyms, reflecting its historical and varied uses:

C.I. Food Red 6 nih.govwikipedia.orgdrugfuture.com

Ponceau RN nih.gov

Ponceau 3RN nih.gov

Maple Ponceau 3R nih.gov

Dolkwal Ponceau 3R nih.gov

C.I. 16155 nih.govwikipedia.orgdrugfuture.comdcchemicals.com

FD & C Red no. 1 drugfuture.com

Ext. D & C Red no. 15 drugfuture.com

Disodium 3-hydroxy-4-[(2,4,5-trimethylphenyl)azo]-2,7-naphthalenedisulfonate scbt.comsigmaaldrich.com

Historical Trajectory in Scientific Inquiry

The scientific inquiry into azo dyes, including compounds like Ponceau 3R, has a history rooted in the development of synthetic organic chemistry. The first azo compounds were synthesized by Johann Peter Griess, a foundational step in the creation of this class of dyes. uoguelph.ca Ponceau 3R itself was historically employed as a red colorant, including in food products. wikipedia.orgmedchemexpress.comdrugfuture.comdcchemicals.com

Structure

2D Structure

3D Structure of Parent

Propiedades

Número CAS |

3564-09-8 |

|---|---|

Fórmula molecular |

C19H18N2NaO7S2 |

Peso molecular |

473.5 g/mol |

Nombre IUPAC |

disodium;3-hydroxy-4-[(2,4,5-trimethylphenyl)diazenyl]naphthalene-2,7-disulfonate |

InChI |

InChI=1S/C19H18N2O7S2.Na/c1-10-6-12(3)16(7-11(10)2)20-21-18-15-5-4-14(29(23,24)25)8-13(15)9-17(19(18)22)30(26,27)28;/h4-9,22H,1-3H3,(H,23,24,25)(H,26,27,28); |

Clave InChI |

HNHAXVUYRRSISO-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=C(C=C1C)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)O)S(=O)(=O)O)C.[Na] |

Apariencia |

Solid powder |

Color/Form |

DARK RED POWDER FORMS CHERRY-RED SOLN IN WATER & ACIDS |

melting_point |

greater than 572 °F (NTP, 1992) |

Otros números CAS |

3564-09-8 |

Descripción física |

Ponceau 3r appears as dark red crystals or red powder. (NTP, 1992) |

Pictogramas |

Irritant; Health Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

50 to 100 mg/mL at 66° F (NTP, 1992) SOL IN WATER, SLIGHTLY SOL IN ALCOHOL Sol in acids; slightly soluble in alcohol; insol in alkalies INSOL IN VEGETABLE OILS |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Ponceau 3R; NSC10461; NSC-10461; NSC10461 |

Origen del producto |

United States |

Synthetic Chemistry and Structural Modification Research of Ponceau 3r

Established Synthesis Pathways for Azo Dyes

Azo dyes are predominantly synthesized through a two-step process involving diazotization and azo coupling nih.govjchemrev.com. The first step, diazotization, involves the reaction of a primary aromatic amine with nitrous acid under acidic conditions and typically at low temperatures (around 0-5 °C) to form a diazonium salt nih.govjchemrev.comchemistrystudent.com. Nitrous acid is often generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid due to its instability chemistrystudent.com. Diazonium salts are generally unstable and can be explosive when dry, necessitating their preparation in situ and immediate use in the subsequent coupling reaction nih.govchemistrystudent.com.

The second step, azo coupling, involves the electrophilic aromatic substitution reaction between the diazonium salt (the electrophile) and an electron-rich coupling component, which is typically a phenol, aromatic amine, or a β-ketoacid derivative nih.govjchemrev.com. This reaction is also usually carried out under controlled pH conditions and low temperatures to favor the desired coupling and minimize decomposition of the diazonium salt nih.govchemistrystudent.com. The nature of the aromatic substituents on both the diazo component and the coupling component influences the color and properties of the resulting azo dye cuhk.edu.hk.

For Ponceau 3R, the synthesis involves the diazotization of 2,4,5-trimethylaniline (B89559) followed by the coupling reaction with 3-hydroxy-2,7-naphthalenedisulfonic acid (also known as R-acid) smolecule.com. The product is the disodium (B8443419) salt of the resulting azo compound ontosight.aismolecule.com.

Methodological Advancements in Ponceau 3R Synthesis

While the core diazotization and coupling reactions form the basis of Ponceau 3R synthesis, research continues to explore methodological advancements aimed at improving yield, purity, and efficiency. Although specific recent advancements solely focused on Ponceau 3R synthesis are not extensively detailed in the provided search results, general advancements in azo dye synthesis offer insights into potential areas of development.

Advancements in azo dye synthesis methodologies include exploring different reaction conditions, catalysts, and solvents. Some research focuses on optimizing factors such as the rate of reagent addition in the coupling step, which has been shown to be crucial for successful azo dye formation acs.org. The use of continuous flow reactors in industrial settings can also enhance efficiency and consistency in production smolecule.com.

Furthermore, the synthesis of related Ponceau dyes, such as Ponceau 4R, involves similar diazotization and coupling reactions, and advancements in these processes can be relevant to Ponceau 3R justdial.com. Research into the synthesis of novel azo dyes with specific functional groups highlights the ongoing efforts to tune the properties and synthesis yield through structural modifications mdpi.com.

Derivatization Strategies and Analogue Synthesis for Research Probes

Derivatization strategies and the synthesis of analogues are important for developing research probes with specific properties. While direct information on extensive derivatization of Ponceau 3R specifically for research probes is limited in the search results, the general principles of modifying azo dyes and synthesizing analogues for research purposes are well-established.

The aromatic rings and the hydroxyl group in the structure of Ponceau 3R offer potential sites for chemical modification smolecule.com. Electrophilic substitution reactions can occur on the aromatic rings smolecule.com. The hydroxyl group can also be a site for derivatization or replacement with other functional groups dcchemicals.com.

Research on other azo dyes and related compounds demonstrates the potential for creating analogues with altered properties. For instance, studies involve the synthesis of novel azo dyes with specific functional groups to tune light absorption properties or enhance interactions with other molecules mdpi.com. The synthesis of analogues of biologically active compounds, including those with modified structures, is a common strategy in medicinal chemistry to investigate structure-activity relationships and develop probes with improved characteristics mdpi.com.

The development of fluorescent probes based on various organic platforms, including coumarin (B35378) derivatives and bacteriochlorin (B1244331) derivatives, illustrates the chemical strategies employed to create molecules with specific optical properties for research applications niscair.res.innih.gov. These strategies often involve incorporating or modifying functional groups to control fluorescence, targeting ability, or activation mechanisms.

Investigation of Impurity Profiling in Synthetic Preparations

Investigating the impurity profile in synthetic preparations of dyes is crucial for quality control and understanding potential implications of these impurities. Ponceau 3R, like other synthetic dyes, can contain impurities resulting from the synthesis process asm.orgtiiips.com.

Studies on the impurity profiling of synthetic dyes, such as Sudan III, utilize analytical techniques like gas chromatography/mass spectrometry (GC/MS) to identify and quantify impurities researchgate.net. These impurities can include residual starting materials, intermediates, or byproducts formed during diazotization and coupling reactions nih.govresearchgate.net. For instance, 2,4,5-trimethylaniline, a starting material for Ponceau 3R synthesis, has been identified as a component of the mixture of aromatic amines used in its production nih.gov.

Chromatographic methods, such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), are commonly employed for separating and analyzing impurities in dye samples sielc.comasm.orgresearchgate.netaaru.edu.jo. HPLC methods with specific mobile phases and detectors are used to assess the purity of Ponceau 3R and separate subsidiary coloring matters and other organic impurities sielc.comfao.org.

Research has shown that impurities in azo dyes can include other azo analogs or related aromatic compounds researchgate.net. The presence of unsulfonated primary aromatic amines is also a concern in synthetic food colorants fao.org. Analytical methods are developed to determine the levels of these impurities to ensure that the dye meets quality standards researchgate.netfao.org.

The analysis of impurities provides valuable information for optimizing synthesis procedures and purification steps to minimize unwanted byproducts researchgate.net.

Advanced Analytical Methodologies for the Characterization and Quantification of Ponceau 3r

Spectroscopic Techniques for Detection and Analysis

Spectroscopic methods are fundamental for the initial detection and quantitative analysis of Ponceau 3R. These techniques are based on the principle that molecules absorb and emit electromagnetic radiation at specific wavelengths, which is characteristic of their chemical structure.

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used technique for quantifying compounds that absorb light in the UV and visible regions of the electromagnetic spectrum. msu.edu Ponceau 3R, as a colored azo dye, possesses a chromophore system of conjugated double bonds that strongly absorbs light in the visible range. The analysis involves passing a beam of light through a solution containing the compound and measuring the amount of light absorbed at various wavelengths.

The wavelength at which maximum absorbance occurs (λmax) is a key characteristic used for both identification and quantification. For Ponceau 3R, the absorbance maximum is typically observed in the visible region, which corresponds to its red color. ingenieria-analitica.com Different azo dyes will have distinct λmax values, allowing for their differentiation. researchgate.netaatbio.com By measuring the absorbance of a sample at the λmax and comparing it to a calibration curve prepared from standards of known concentration, the amount of Ponceau 3R in the sample can be accurately determined according to the Beer-Lambert law.

Table 1: Wavelengths of Maximum Absorbance (λmax) for Ponceau 3R and Related Azo Dyes.

| Compound | Typical λmax (nm) |

|---|---|

| Ponceau 3R | 511 |

| Ponceau 4R | 511 |

| Ponceau 6R | 518 |

| Ponceau S | 205 |

Fluorescence spectroscopy is a highly sensitive technique that can provide detailed information about molecular interactions. nih.govnih.gov While not all molecules fluoresce, those that do can be studied by exciting them with light at a specific wavelength and measuring the emitted light at a longer wavelength. The intrinsic fluorescence of proteins, often due to tryptophan residues, can be utilized to study the binding of small molecules like Ponceau 3R. nih.gov

When a small molecule binds to a protein, it can cause a change in the protein's fluorescence, a phenomenon known as fluorescence quenching. This quenching can occur through various mechanisms and its analysis can reveal important binding parameters. By systematically adding the quencher (Ponceau 3R) to a solution of the protein and monitoring the decrease in fluorescence intensity, one can determine the binding affinity and stoichiometry of the interaction. nih.gov This method is invaluable for understanding how Ponceau 3R might interact with biological macromolecules.

Chromatographic Separation and Identification Methodologies

Chromatographic techniques are powerful for separating individual components from a complex mixture, making them indispensable for the analysis of Ponceau 3R in real-world samples like food and beverages.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of food colorants. ingenieria-analitica.com In a typical reversed-phase HPLC (RP-HPLC) method, a liquid sample is injected into a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase is then pumped through the column. nih.gov Compounds in the sample separate based on their differential partitioning between the mobile and stationary phases.

For the analysis of Ponceau 3R, a C18 column is commonly used. nih.gov The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.gov A gradient elution, where the composition of the mobile phase is changed over time, is frequently employed to achieve optimal separation of multiple dyes in a single run. nih.gov Detection is typically performed using a diode-array detector (DAD) or a UV-Vis detector set at the λmax of the target analyte. ingenieria-analitica.com

Table 2: Typical RP-HPLC Parameters for the Analysis of Ponceau 3R.

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18 |

| Mobile Phase A | Aqueous buffer (e.g., Acetate (B1210297) buffer) |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution | Gradient |

| Detector | Diode-Array Detector (DAD) |

| Detection Wavelength | ~511 nm |

Ponceau 3R is a sulfonated azo dye, meaning it is anionic in nature. This charge can make it challenging to retain and separate effectively on traditional reversed-phase columns. Ion-pair liquid chromatography is an advanced technique used to enhance the retention of ionic compounds in RP-HPLC. nih.govchromatographyonline.com

In this method, an ion-pairing reagent, which is a large ionic molecule with an opposite charge to the analyte and a hydrophobic tail, is added to the mobile phase. nih.govresearchgate.net For anionic dyes like Ponceau 3R, a cationic ion-pairing reagent such as triethylamine (B128534) or a tetraalkylammonium salt is used. nih.govchromatographyonline.com The reagent forms a neutral ion pair with the analyte, which has a greater affinity for the nonpolar stationary phase, leading to increased retention and improved chromatographic separation from other components in the sample. nih.gov This technique, coupled with photodiode array detection, provides a robust method for determining sulfonated azo dyes in various food matrices. researchgate.net

To study the fate of Ponceau 3R in biological systems, it is crucial to identify its metabolites. Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for this purpose, combining the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. nih.govnih.gov

After separation of the parent compound and its potential metabolites by LC, the eluent is introduced into the mass spectrometer. The MS instrument ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). nih.gov This provides the molecular weight of the compounds. researchgate.net Furthermore, tandem mass spectrometry (MS/MS) can be employed, where a specific parent ion is selected, fragmented, and the resulting fragment ions are analyzed. nih.gov The fragmentation pattern provides a structural fingerprint that is crucial for the unequivocal identification of metabolites, even at trace levels. nih.govmdpi.com This approach allows for the comprehensive profiling of how Ponceau 3R is transformed within a biological system. nih.gov

Electrophoretic Techniques in Biochemical Analysis

Electrophoretic techniques are fundamental in biochemical analysis for the separation of macromolecules like proteins based on their size and charge. The application of an electric field causes charged molecules to migrate through a support medium. The choice of medium and staining method is critical for the visualization and subsequent analysis of the separated molecules.

Cellulose (B213188) Acetate Membrane Electrophoresis for Serum Proteins

Cellulose Acetate Membrane Electrophoresis (CAME) is a widely used method for the separation of serum proteins into major fractions. conductscience.comgelepchina.com The cellulose acetate membrane serves as the support medium, providing a porous and relatively inert matrix for the migration of proteins. gelepchina.com This technique is valued for its simplicity, speed, and good resolution of protein bands. gelepchina.com

The principle of CAME lies in the differential migration of charged proteins in a buffered medium under the influence of an electric field. helena.com Serum samples are applied to the cellulose acetate strip, which is then placed in an electrophoresis chamber containing a buffer of a specific pH, typically around 8.6. gelepchina.com At this pH, most serum proteins are negatively charged and will migrate towards the anode at different rates depending on their net charge and size. gelepchina.com This results in the separation of serum proteins into five main fractions: albumin, alpha-1, alpha-2, beta, and gamma globulins. helena.comgelepchina.com

Following electrophoresis, the separated protein bands are invisible and must be stained for visualization and quantification. Ponceau 3R is a dye that has been used for this purpose. nih.gov The membrane is immersed in a staining solution containing Ponceau 3R, which binds to the proteins, rendering them visible as distinct bands. The staining intensity is proportional to the protein concentration. helena.com After a destaining step to remove background color, the bands can be quantified using a densitometer.

Table 1: Typical Parameters for Serum Protein Electrophoresis using CAME

| Parameter | Typical Value/Condition |

| Support Medium | Cellulose Acetate Membrane |

| Buffer | Barbitol Buffer (pH 8.6) |

| Voltage | 180 Volts |

| Electrophoresis Time | 15 minutes |

| Staining Solution | Ponceau S in Sulfosalicylic Acid or Trichloroacetic Acid |

| Staining Time | 5-6 minutes |

| Destaining Solution | Acetic Acid Solution |

Note: While Ponceau S is more commonly cited in recent literature, the principles of staining are similar for Ponceau 3R.

Polyacrylamide Gel Electrophoresis (PAGE) Applications for Protein Visualization

Polyacrylamide Gel Electrophoresis (PAGE) is a high-resolution technique for separating proteins based on their size, conformation, and charge. The gel matrix is formed by the polymerization of acrylamide (B121943) and a cross-linking agent, typically N,N'-methylenebisacrylamide. The pore size of the gel can be controlled by adjusting the concentrations of these two components, allowing for the separation of a wide range of protein sizes.

In Sodium Dodecyl Sulfate-PAGE (SDS-PAGE), the most common variation, the anionic detergent SDS is used to denature proteins and impart a uniform negative charge. This ensures that the electrophoretic mobility of the proteins is primarily a function of their molecular weight.

After electrophoretic separation, proteins within the polyacrylamide gel are not visible and require a staining step for visualization. researchgate.net Various organic dyes can be used for this purpose, with the selection depending on the desired sensitivity and downstream applications. While Coomassie Brilliant Blue is a widely used stain, other dyes can also be employed. qiagen.com A general staining protocol involves incubating the gel in a staining solution, followed by a destaining step to remove the background stain from the gel matrix, leaving the dye bound only to the protein bands.

The mechanism of staining with dyes like Ponceau 3R involves the binding of the negatively charged dye molecules to the positively charged amino acid residues of the proteins, as well as non-covalent interactions with hydrophobic regions. abcam.com This interaction allows for the visualization of the protein bands against a clear background. The sensitivity of detection can vary depending on the specific dye and staining protocol used.

Table 2: Comparison of Common Protein Staining Methods in PAGE

| Staining Method | Typical Sensitivity | Reversibility | Compatibility with Downstream Analysis |

| Coomassie Brilliant Blue | ~50 ng | Difficult | Limited |

| Silver Staining | ~2-5 ng | Difficult | Limited |

| Reversible Stains (e.g., Ponceau S) | ~100-250 ng | Yes | High |

The characteristics of Ponceau 3R as a protein stain in PAGE would be expected to be similar to other reversible Ponceau dyes.

Western Blotting Membrane Staining Protocols

Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by PAGE, transferring them to a solid support membrane (typically nitrocellulose or PVDF), and then probing the membrane with antibodies specific to the target protein.

Before the antibody probing step, it is often useful to perform a rapid and reversible staining of the membrane to verify the efficiency of protein transfer from the gel to the membrane. bitesizebio.com Ponceau S is a commonly used stain for this purpose, and a similar protocol would apply for Ponceau 3R. abcam.comnih.gov This staining allows for the visualization of the total protein profile on the membrane, confirming that proteins have been transferred evenly across the blot. youtube.com

The staining procedure is straightforward and quick. bitesizebio.com After the protein transfer, the membrane is briefly rinsed and then incubated in the Ponceau staining solution for a few minutes. libios.fr The dye binds to the proteins on the membrane, revealing them as red or pink bands. abcam.com The background staining is then removed by washing with water or a mild buffer like TBS-T. bitesizebio.comyoutube.com

A key advantage of this staining method is its reversibility. abcam.com The stain can be completely removed by further washing, which is crucial as it must not interfere with the subsequent immunodetection steps. libios.fr Once the transfer efficiency has been confirmed and documented, the stain is washed away, and the membrane proceeds to the blocking and antibody incubation stages of the western blot protocol. youtube.com

Table 3: General Protocol for Reversible Membrane Staining

| Step | Description | Purpose |

| 1. Post-Transfer Rinse | Briefly rinse the membrane in deionized water. | To remove residual transfer buffer. |

| 2. Staining | Incubate the membrane in Ponceau staining solution for 1-5 minutes with gentle agitation. | To allow the dye to bind to the transferred proteins. |

| 3. Destaining | Wash the membrane with deionized water or TBS-T until the protein bands are clearly visible against a clear background. | To remove excess stain and reduce background noise. |

| 4. Documentation | Image the stained membrane. | To have a record of the total protein load and transfer efficiency. |

| 5. Stain Removal | Thoroughly wash the membrane with TBS-T until all visible stain is gone. | To prepare the membrane for subsequent blocking and immunodetection. |

Electroanalytical Methods for Sensitive Detection

Electroanalytical methods are a class of analytical techniques that use the relationship between electrical signals and chemical properties to determine the concentration of an analyte. These methods are known for their high sensitivity, rapid response, and relatively low cost.

Voltammetric and Amperometric Sensor Development

Voltammetric and amperometric techniques are powerful electroanalytical tools for the detection of electroactive species. fiveable.me Voltammetry measures the current that flows as a potential is varied, while amperometry measures the current at a fixed potential. fiveable.menih.gov The development of sensors based on these principles involves the design and modification of electrodes to enhance their sensitivity and selectivity towards a target analyte.

The core of a voltammetric or amperometric sensor is the working electrode, which is where the electrochemical reaction of the analyte occurs. researchgate.net The choice of electrode material is critical and can include glassy carbon, graphite, and various metal nanoparticles. nih.gov To improve sensor performance, the electrode surface is often modified with materials that have a high surface area, excellent conductivity, and catalytic activity. nih.gov Nanomaterials such as graphene and carbon nanotubes are frequently used for this purpose due to their unique electronic and structural properties. mdpi.com

The development of a sensor for a compound like Ponceau 3R would involve studying its electrochemical behavior using techniques like cyclic voltammetry. This would identify the oxidation or reduction potentials of the dye, which can then be used for its quantification. The sensitivity of the sensor can be optimized by adjusting parameters such as the pH of the supporting electrolyte and the composition of the electrode modifier.

Table 4: Common Electrode Materials and Modifiers in Voltammetric Sensors

| Electrode Material/Modifier | Key Properties |

| Glassy Carbon Electrode (GCE) | Wide potential window, chemical inertness. |

| Graphene | High surface area, excellent electrical conductivity. mdpi.com |

| Carbon Nanotubes (CNTs) | Enhanced electron transfer kinetics. |

| Metal Nanoparticles (e.g., Au, Ag) | Catalytic activity, high surface area. |

| Conducting Polymers | Good conductivity, ease of functionalization. |

Electrochemical Sensing Platforms for Dye Monitoring

Electrochemical sensing platforms offer a promising approach for the rapid and sensitive monitoring of dyes in various samples. nih.gov These platforms are typically based on a three-electrode system comprising a working electrode, a reference electrode, and a counter electrode. researchgate.net The development of such platforms for dye monitoring focuses on creating a working electrode that can selectively interact with and detect the target dye molecule.

For the detection of azo dyes like Ponceau 3R, the electrochemically active azo group (–N=N–) can be targeted for oxidation or reduction at the electrode surface. mdpi.com The resulting current signal is proportional to the concentration of the dye. The performance of the sensing platform can be significantly enhanced by modifying the electrode surface to facilitate the electron transfer process and to preconcentrate the dye at the electrode surface.

For instance, a sensor for Ponceau 4R, a related azo dye, was developed using a glassy carbon electrode modified with a nanocomposite of TiO2 and electro-reduced graphene oxide. mdpi.com This modification led to a significant enhancement of the voltammetric response to the dye, allowing for its sensitive detection at nanomolar concentrations. mdpi.com Similar strategies could be employed for the development of a sensing platform for Ponceau 3R, leveraging the synergistic effects of different nanomaterials to achieve high sensitivity and selectivity.

Table 5: Performance Characteristics of an Electrochemical Sensor for Ponceau 4R

| Parameter | Reported Value |

| Linear Range | 0.01–0.50 μM |

| Limit of Detection (LOD) | 4.0 nM |

| Working Electrode | TiO2/ErGO Modified GCE |

| Technique | Voltammetry |

This data for Ponceau 4R illustrates the potential performance of a similarly designed sensor for Ponceau 3R.

Novel Materials-Based Detection Systems

The development of novel materials has opened new avenues for the sensitive and selective detection of food additives, including the synthetic azo dye Ponceau 3R. These advanced materials offer enhanced analytical performance compared to traditional methods. This section explores the application of carbon dot fluorescent probes and other nanomaterial-enhanced strategies for the characterization and quantification of Ponceau 3R.

Carbon Dot Fluorescent Probes for Dye Quantification

Fluorescent carbon dots (CDs) have emerged as a promising tool for the quantification of various analytes due to their high photostability, low toxicity, and tunable fluorescence properties. While specific studies focusing exclusively on Ponceau 3R are limited, research on structurally similar azo dyes, such as Acid Red 18 (AR18), provides a strong proof-of-concept for this methodology.

A notable study demonstrated the use of nitrogen-doped carbon dots (N-CDs) for the ultrasensitive detection of AR18. nih.gov The N-CDs, synthesized hydrothermally from tris and resorcinol, exhibited dual emission centers. The fluorescence intensity of these N-CDs was observed to decrease significantly upon the addition of the azo dye. nih.gov This phenomenon, known as fluorescence quenching, forms the basis of the quantification method. The interaction between the N-CDs and the dye molecules leads to a reduction in the fluorescence signal, which is proportional to the concentration of the dye.

This method demonstrated a wide linear range and a low limit of detection for AR18, suggesting its potential applicability for other azo dyes like Ponceau 3R. nih.gov The development of a portable fluorescent sensor based on a lateral flow test strip was also achieved for the real-time monitoring of the target dye. nih.gov

Table 1: Performance of a Carbon Dot-Based Fluorescent Probe for Azo Dye Detection

| Parameter | Value | Reference |

|---|---|---|

| Analyte | Acid Red 18 | nih.gov |

| Linear Range | 0.0539 to 30 µM | nih.gov |

| Limit of Detection (LOD) | 53.9 nM | nih.gov |

| Limit of Detection (LFTS) | 75.3 nM | nih.gov |

Nanomaterial-Enhanced Analytical Strategies

The integration of nanomaterials into analytical platforms has led to significant improvements in the detection of synthetic food colorants. These strategies often employ nanomaterials to enhance the signal of electrochemical or optical sensors, leading to higher sensitivity and selectivity.

Electrochemical Sensors:

Electrochemical methods utilizing nanomaterial-modified electrodes have been successfully developed for the determination of various azo dyes. For instance, the electrochemical detection of amaranth, another azo dye, has been achieved using electrodes modified with yttrium oxide (Y₂O₃) nanoparticles and cobalt oxide-cerium oxide/graphene (Co₃O₄-CeO₂/Gr) nanocomposites. researchgate.net These nanomaterials increase the surface area of the electrode and facilitate the electrochemical oxidation of the dye, thereby enhancing the detection signal. researchgate.net

Under optimal conditions, these modified electrodes exhibit a linear response to the dye concentration with low detection limits. researchgate.net The high sensitivity, good repeatability, and stability of these sensors make them suitable for the analysis of food samples. researchgate.net

Table 2: Examples of Nanomaterial-Enhanced Electrochemical Sensors for Azo Dyes

| Electrode Modifier | Analyte | Linear Range (µM) | Limit of Detection (µM) | Reference |

|---|---|---|---|---|

| Co₃O₄-CeO₂/Gr | Amaranth | 2–96 | 0.1591 | researchgate.net |

Solid-Phase Extraction:

Nanomaterials are also employed in sample preparation techniques to preconcentrate target analytes. A study reported the use of a chitosan-NiFe₂O₄ nanocomposite for the extraction of Sunset Yellow FCF and Ponceau 3R from beverages. tums.ac.ir This magnetic solid-phase extraction method allows for the efficient separation and concentration of the dyes from complex food matrices prior to their determination.

These examples highlight the versatility of nanomaterials in developing advanced analytical methodologies for food dyes. While direct applications to Ponceau 3R are still emerging, the successful use of these strategies for structurally related compounds indicates a strong potential for the development of novel and highly efficient detection systems for Ponceau 3R.

Investigations into Biological Interactions and Mechanistic Pathways of Ponceau 3r

Molecular Binding Mechanisms with Biomolecules

Ponceau 3R interacts with biomolecules, notably proteins, through a combination of forces. These interactions are crucial for understanding the dye's distribution, potential effects, and applications, such as its use as a biological stain. smolecule.comabcam.com

Influence of Environmental Factors on Binding Affinity (e.g., pH, concentration)

Environmental factors, such as pH and concentration, significantly influence the binding affinity of azo dyes like Ponceau 3R to proteins. Variations in pH can alter the ionization state of both the dye and the amino acid residues on the protein, thereby affecting electrostatic interactions. ccsenet.orgsigmaaldrich.com Changes in protein conformation due to pH shifts can also impact the availability of binding sites. ccsenet.org Dye and protein concentrations directly influence the equilibrium of binding, with higher concentrations generally leading to increased binding until saturation is reached. Research on related dyes indicates that optimal binding conditions can be determined by investigating the effects of varying dye and protein concentrations at different pH levels. ccsenet.orgnih.gov

Enzymatic Biotransformation and Metabolic Research

The biotransformation of Ponceau 3R involves enzymatic processes that primarily target the azo bond. This metabolic cleavage can lead to the formation of various breakdown products. smolecule.comresearchgate.net Biotransformation generally converts lipophilic compounds into more water-soluble forms, facilitating their excretion. mhmedical.com

Azoreductase Activity and Enzyme Characterization

Azoreductases are key enzymes responsible for the reductive cleavage of the azo bond in compounds like Ponceau 3R. uoguelph.caacs.orgtiiips.comnih.gov These enzymes have been found in various microorganisms, including bacteria from the human intestinal flora. kobe-u.ac.jpasm.orgasm.org Azoreductase activity can be dependent on cofactors such as NADH or NADPH. nih.govresearchgate.netnih.gov Characterization studies of azoreductases from different bacterial species have revealed variations in their optimal activity conditions, such as pH and temperature, and their substrate specificity towards different azo dyes. asm.orgresearchgate.netnih.govresearchgate.net Some azoreductases are oxygen-sensitive and may require flavins for optimal function. tiiips.comnih.gov The presence and activity of these enzymes play a significant role in the initial step of azo dye metabolism. acs.orgnih.gov

Identification and Characterization of Azo Reduction Metabolites

The reductive cleavage of the azo bond in Ponceau 3R by azoreductases yields aromatic amines. nih.govasm.orgnih.gov A significant metabolite identified from the metabolism of Ponceau 3R by human intestinal anaerobes is 2,4,5-trimethylaniline (B89559). asm.orgnih.gov Other dimethylanilines have also been identified as metabolites. asm.org The identification and characterization of these metabolites are crucial for understanding the metabolic fate of Ponceau 3R and the potential biological activity of its breakdown products. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are employed to identify and confirm the structure of these metabolites. acs.orgnih.gov

Microbiological Degradation Pathways

Microorganisms, particularly bacteria and fungi, play a significant role in the degradation of azo dyes, including Ponceau 3R. frontiersin.orgnih.govacademicjournals.org Microbial degradation can occur through various pathways, with the initial step often involving the reductive cleavage of the azo bond catalyzed by azoreductases, particularly under anaerobic conditions prevalent in environments like the intestinal tract. kobe-u.ac.jpresearchgate.netacs.orgnih.gov Following azo bond cleavage, the resulting aromatic amines may undergo further degradation through processes such as deamination, desulfonation, and aromatic ring cleavage, depending on the microbial species and environmental conditions. acs.orgacademicjournals.org Some microorganisms can utilize azo dyes as a sole carbon and energy source. asm.org Studies on the biodegradation of other azo dyes by bacterial consortia and pure cultures have elucidated complex metabolic pathways involving various enzymes and intermediate metabolites. acs.orgacademicjournals.org The ability of microorganisms to degrade azo dyes is influenced by factors such as temperature, pH, and the presence of other nutrients. acs.orgresearchgate.net

Anaerobic Biotransformation by Human Intestinal Microflora

Ponceau 3R can undergo biotransformation by human intestinal microflora under anaerobic conditions. A key metabolic pathway involves the reductive cleavage of the azo linkage (–N=N–) catalyzed by azoreductase enzymes produced by intestinal bacteria tandfonline.comnih.govnih.gov. This process breaks down the parent azo dye into smaller aromatic amine metabolites tandfonline.comnih.gov.

Research using Fusobacterium sp. 2, a human intestinal anaerobe, demonstrated the in vitro reduction of Ponceau 3R researchgate.netnih.govnih.gov. This biotransformation yielded 2,4,5-trimethylaniline as a metabolite researchgate.netnih.govnih.gov. Studies indicate that intestinal microbial azoreductase may play a more significant role in azo dye reduction compared to liver enzymes tandfonline.comnih.gov. The activity of intestinal azoreductase can be influenced by various dietary factors tandfonline.comnih.gov.

Table 1: Anaerobic Biotransformation of Ponceau 3R by Fusobacterium sp. 2

| Microorganism | Substrate | Condition | Metabolite | Citation |

| Fusobacterium sp. 2 | Ponceau 3R | In vitro, Anaerobic | 2,4,5-trimethylaniline | researchgate.netnih.govnih.gov |

Aerobic Biodegradation by Microbial Strains (e.g., yeast, bacteria)

Microorganisms, including bacteria and fungi, are capable of biodegrading and decolorizing azo dyes through various mechanisms thaiscience.info. While anaerobic reduction is a primary pathway for azo bond cleavage, aerobic degradation can also occur. Studies on the decolorization of azo dyes by microbial strains have focused on bacteria such as Staphylococcus sp., Escherichia coli, Bacillus sp., Clostridium sp., and Pseudomonas sp., as well as fungi thaiscience.info.

Microorganisms can decolorize azo dyes by producing cytoplasmic flavin reductases and redox equivalents, transferring electrons to the dye's chromophoric group academicjournals.org. Some bacterial strains have shown the ability to decolorize dyes in both anoxic/anaerobic and aerobic environments, although decolorization may be significantly less effective in the presence of oxygen for some strains mdpi.com. For instance, Franconibacter sp. 1MS has been studied for its ability to decolorize Ponceau S Red (a related Ponceau dye) under optimal conditions, achieving high decolorization percentages over time acs.orgresearchgate.net.

Table 2: Examples of Microbial Decolorization of Azo Dyes (including related Ponceau dyes)

| Microorganism | Dye Substrate(s) | Condition | Decolorization Efficiency | Citation |

| Franconibacter sp. 1MS | Ponceau S Red, Methyl Orange | Optimal | >80% after 72h, max at 120h | acs.orgresearchgate.net |

| Staphylococcus saprophyticus strain AUCASVE3 | Methyl Red | Aerobic | 94-97% within 24-48h | thaiscience.info |

| Enterobacter agglomerans | Methyl Red | Optimal | 92% within 6h | thaiscience.info |

| Pleurotus ostreatus | Carmoisine Red, Tartrazine Yellow, Brilliant Blue, Fast Green | Aerobic | Up to 81.34% (Carmoisine) | academicjournals.org |

Influence on Microbial Community Dynamics in Vitro

The ingestion of azo dyes can potentially influence the composition and dynamics of the gut microbial community uoguelph.caprobiologists.com. While specific research on Ponceau 3R's direct impact on microbial community dynamics in vitro is limited in the provided search results, studies on other azo dyes suggest that chronic ingestion can lead to shifts in microbial populations uoguelph.caprobiologists.com. Alterations in gut microbiota composition by food additives have the potential to affect the abundance of various bacterial species and phyla, including Firmicutes, Bacteroidetes, Barnesiella, Prevotella, Ruminococcaceae, and Bifidobacterium probiologists.com. These changes may be linked to the metabolism of the dyes by gut bacteria and the production of potentially toxic metabolites probiologists.com. The human gut microbiota is a complex ecosystem, and changes in its composition can have broader implications for host health beneo.comuchicago.edu.

Cellular and Subcellular Effects in In Vitro Systems

Cytological Staining Mechanisms within Cellular Components

Ponceau 3R is used as a biological stain calpaclab.com. Related Ponceau dyes, such as Ponceau S, are commonly employed for the rapid and reversible detection of protein bands on membranes, particularly in Western blotting applications tiarisbiosciences.comabcam.comgenscript.comgbiosciences.comconductscience.com. Ponceau S staining involves the dye binding to proteins tiarisbiosciences.comabcam.com. This binding occurs through interactions with positively charged amino acid residues, such as lysine, arginine, and histidine, as well as non-covalent binding to non-polar regions of proteins tiarisbiosciences.comabcam.comgbiosciences.comconductscience.com. The binding of the dye imparts a red color to the stained proteins tiarisbiosciences.com. This staining is reversible, allowing for the removal of the dye before downstream applications like immunodetection tiarisbiosciences.comabcam.comgbiosciences.comconductscience.com. Ponceau 3R is specifically noted for detecting serum proteins bound to cellulose (B213188) acetate (B1210297) membranes following electrophoresis alphalabs.co.ukfujifilm.comfujifilm.com.

In Vitro Genotoxicity Assessments (e.g., chromosome aberrations, micronucleus tests, comet assay)

In vitro genotoxicity assessments are conducted to evaluate the potential of a substance to cause damage to genetic material in cultured cells. These assessments often include tests for chromosome aberrations, micronucleus formation, and DNA damage (e.g., using the comet assay) nih.gov.

While direct in vitro genotoxicity data specifically for Ponceau 3R in all these assays is not extensively detailed in the provided results, studies on related azo dyes and the metabolic product of Ponceau 3R provide some insight. The metabolic reduction product of Ponceau 3R by intestinal anaerobes, 2,4,5-trimethylaniline, has been identified as mutagenic when metabolically activated researchgate.netnih.govnih.govcambridge.org.

Studies on other Ponceau dyes, such as Ponceau 4R, have utilized in vitro genotoxicity tests. For instance, Ponceau 4R has been evaluated for its potential to induce chromosomal aberrations and micronuclei in human peripheral lymphocytes in vitro nih.gov. Research indicates that Ponceau 4R increased the percentage of abnormal cells and the frequency of chromosomal abnormalities at higher concentrations in human lymphocytes nih.gov. The comet assay has also been used to assess DNA damage induced by Ponceau 4R in various cell types nih.govredalyc.orghpa.gov.tw.

Table 3: Summary of In Vitro Genotoxicity Findings (including related compounds/dyes)

| Compound/Dye | Test System | Endpoint | Finding (if available) | Citation |

| 2,4,5-trimethylaniline (Ponceau 3R metabolite) | Salmonella/microsome test | Mutagenicity | Positive (with metabolic activation) | researchgate.netnih.govnih.govcambridge.org |

| Ponceau 4R | Human peripheral lymphocytes | Chromosome aberrations | Increased at higher concentrations | nih.gov |

| Ponceau 4R | Human peripheral lymphocytes | Micronucleus test | Did not affect MN frequency in one study; increased in another | nih.gov |

| Ponceau 4R | Various cell types | Comet assay (DNA damage) | Induced DNA lesions in certain cell types | nih.govredalyc.orghpa.gov.tw |

Oxidative Stress Induction Research in Model Systems

Research into the potential of Ponceau 3R to induce oxidative stress in model systems is not explicitly detailed within the provided search results. However, the genotoxicity of some azo dyes and their metabolites, as discussed in Section 4.4.2, can sometimes be linked to mechanisms involving oxidative stress, although this specific link for Ponceau 3R requires further investigation. The production of reactive oxygen species (ROS) is a common mechanism by which some compounds can cause DNA damage and cellular effects evaluated in in vitro genotoxicity assays oup.comcellbiolabs.com. Further research would be needed to specifically determine the capacity of Ponceau 3R or its metabolites to induce oxidative stress in relevant in vitro model systems.

Environmental Fate, Degradation, and Remediation Technologies for Ponceau 3r

Bioremediation Strategies for Dye Removal

Bioremediation utilizes microorganisms to break down or transform pollutants into less harmful substances. jabonline.inmdpi.com This approach is often considered cost-effective and environmentally friendly compared to some physicochemical methods. tandfonline.commdpi.com

Microbial Decolorization and Detoxification Processes

Microbial decolorization of azo dyes primarily involves the enzymatic cleavage of the azo bond (-N=N-), which is responsible for the dye's color. researchgate.netijcmas.com Many bacterial and fungal species have demonstrated the ability to decolorize azo dyes through various mechanisms, including biosorption, biotransformation, and enzymatic degradation. tandfonline.comijcmas.commdpi.com Enzymes such as azoreductases, laccases, and peroxidases play crucial roles in breaking down the complex structures of these dyes. tandfonline.comresearchgate.net For instance, studies have shown that certain Bacillus species and fungal strains like Aspergillus niger can effectively decolorize Ponceau S (a related azo dye) and other azo dyes. tandfonline.com While decolorization removes the visible color, detoxification is equally important as the intermediate products, such as aromatic amines resulting from azo bond cleavage, can be toxic. jabonline.inmdpi.comacs.org Research focuses on identifying microbial strains or consortia that can not only decolorize but also further degrade these intermediate products into less toxic compounds or achieve complete mineralization. mdpi.comresearchgate.net

Optimization of Bioremediation Parameters (e.g., pH, temperature, nutrient availability)

The efficiency of microbial decolorization and degradation is significantly influenced by environmental factors. mdpi.comcore.ac.uknih.gov Optimizing parameters such as pH, temperature, and nutrient availability can enhance microbial activity and improve remediation efficiency. mdpi.comnih.govresearchgate.net

pH: The optimal pH range for microbial dye degradation varies depending on the specific microorganism. Some bacterial strains show high decolorization efficiency in alkaline conditions (pH 9-11), which is relevant for treating textile effluents that are often alkaline. mdpi.com Other studies indicate optimal pH for bacterial color removal is often between 6.0 and 10.0. ijcmas.com For fungal degradation, an initial pH of around 4.5 has been reported as effective for Ponceau 2R (another Ponceau dye). researchgate.net

Temperature: Microbial activity is temperature-dependent. Studies on the degradation of Ponceau 2R by Coriolopsis sp. showed optimal degradation rates between room temperature and 35 °C. researchgate.net Generally, bacterial growth and degradation rates are influenced by temperature, with optimal ranges varying between species. mdpi.comnih.gov

Nutrient Availability: The availability of essential nutrients, such as carbon, nitrogen, and phosphorus sources, is crucial for microbial growth and enzymatic activity involved in dye degradation. mdpi.comeeer.org Supplementation with appropriate nutrients can stimulate the growth of contaminant-degrading microorganisms and enhance bioremediation efficiency. eeer.org

Optimization studies often utilize methodologies like Response Surface Methodology (RSM) to determine the optimal combination of these parameters for maximum dye removal. eeer.org

Advanced Oxidation/Reduction Processes (AOPs/ARPs)

Advanced Oxidation Processes (AOPs) and Advanced Reduction Processes (ARPs) are chemical treatment methods that generate highly reactive species, such as hydroxyl radicals (•OH), which can effectively degrade recalcitrant organic pollutants like azo dyes. rsc.orgkau.edu.sa

Photocatalytic Degradation Mechanisms

Photocatalytic degradation involves the use of semiconductor photocatalysts, typically in the presence of light, to generate reactive species that break down dye molecules. tsijournals.comresearchgate.net When a semiconductor photocatalyst is illuminated with light of sufficient energy (greater than its band gap), electrons are excited from the valence band to the conduction band, creating electron-hole pairs. researchgate.netisca.me These electron-hole pairs can then react with water and oxygen to produce potent oxidizing species like hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•⁻). researchgate.netisca.meresearchgate.net

For azo dyes, the primary attack by these reactive species is often directed at the azo bond (-N=N-), leading to its cleavage and subsequent degradation of the dye molecule into smaller fragments. researchgate.netrsc.org The efficiency of photocatalytic degradation is influenced by factors such as the type of photocatalyst, light intensity, pH, and dye concentration. tsijournals.comisca.meijcce.ac.ir For example, studies on the photocatalytic degradation of Ponceau S have shown that increasing light intensity and catalyst amount can increase the degradation rate. tsijournals.comisca.me The use of composite photocatalysts, such as Fe₂O₃/WO₃ or Ag-ZnO nanoparticles, has shown enhanced photocatalytic activity for azo dye degradation due to improved charge separation and increased generation of reactive species. researchgate.netresearchgate.net

Electrochemical Degradation Methods

Electrochemical degradation methods involve the use of electrochemical reactions to remove or transform pollutants in wastewater. rsc.org These methods can generate reactive species directly or indirectly through electrode reactions. rsc.org The electro-Fenton process is a prominent electrochemical AOP that combines electrochemical principles with Fenton chemistry. researchgate.netrsc.org In this process, hydrogen peroxide (H₂O₂) is electrochemically generated, and ferrous ions (Fe²⁺) are added as a catalyst. researchgate.netrsc.orgijert.org The reaction between Fe²⁺ and H₂O₂ produces highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents capable of degrading azo dyes. researchgate.netkau.edu.sarsc.org

Electrochemical methods offer advantages such as versatility, energy efficiency, and environmental compatibility. rsc.org Studies on the electrochemical degradation of Ponceau S using the electro-Fenton process have demonstrated effective decolorization and significant mineralization of the dye in aqueous solutions. researchgate.netafricaresearchconnects.com The efficiency of electrochemical degradation is influenced by factors such as electrode material, applied potential or current density, pH, and the concentration of supporting electrolyte and catalyst. researchgate.netrsc.orgijert.org For example, the choice of cathode material can impact the degradation efficiency in the electro-Fenton process. rsc.org

Adsorption Technologies for Aqueous Phase Removal

Adsorption is a physical process that involves the removal of pollutants from water by accumulating them on the surface of a solid material (adsorbent). This is a widely used method for dye removal due to its simplicity and effectiveness, particularly for removing color from wastewater. Various materials can be used as adsorbents, including activated carbon, biomass-based materials, and modified natural materials. scilit.comtandfonline.comajol.info

Development of Novel Adsorbent Materials (e.g., nanocomposites, metal oxides)

Various novel materials, including nanocomposites and metal oxides, have been explored for their potential in adsorbing azo dyes. While specific studies focusing solely on Ponceau 3R and novel adsorbents like nanocomposites or metal oxides were not extensively detailed in the search results, research on similar azo dyes such as Ponceau 4R and Ponceau S provides relevant insights into the types of materials being investigated.

For instance, magnetic AmCs/NiFe2O4 nanoparticles have been synthesized and used for the adsorption of Ponceau 4R nih.gov. Magnesium oxide (MgO) nanoparticles have also been studied for the adsorption of Ponceau S capes.gov.br. Additionally, zinc-aluminum-based layered double hydroxide-polyvinyl alcohol (ZnAl-LDH/PVA) nanocomposites have shown effectiveness in removing Ponceau 4R tandfonline.com. These examples suggest that metal oxides and nanocomposites incorporating metal oxides are promising materials for the adsorption of azo dyes structurally similar to Ponceau 3R. Synthetic zeolites, specifically faujasite type X, have also been investigated for the removal of anionic dyes, including Ponceau 3R ekb.eg.

Adsorption Kinetics and Isotherm Studies

Adsorption kinetics and isotherm studies are essential for understanding the adsorption mechanism and capacity of adsorbent materials. These studies typically involve fitting experimental data to various models to describe the adsorption process.

For azo dyes similar to Ponceau 3R, such as Ponceau 4R and Ponceau S, adsorption kinetics are often described by pseudo-second-order models, indicating that the adsorption rate is controlled by chemical adsorption involving valence forces through sharing or exchange of electrons between the adsorbent and the adsorbate nih.govcapes.gov.brscilit.comrsc.orgscispace.comscielo.brnih.gov. Isotherm studies for these dyes have frequently shown good fits with models like Langmuir and Freundlich nih.govcapes.gov.brscilit.comrsc.orgnih.gov. The Langmuir model suggests monolayer adsorption on a homogeneous surface, while the Freundlich model indicates multilayer adsorption on a heterogeneous surface capes.gov.brnih.govresearchgate.net. Some studies have also found the Sips isotherm model to be a better fit, which combines aspects of both Langmuir and Freundlich models researchgate.net.

Regenerability and Reusability of Adsorbent Systems

The regenerability and reusability of adsorbent materials are critical factors for their practical application in wastewater treatment. An ideal adsorbent should maintain its adsorption capacity over multiple adsorption-desorption cycles.

Research on the regeneration of adsorbents used for azo dye removal, including dyes similar to Ponceau 3R, has explored various methods. For instance, adsorbed Ponceau S on aluminophosphate was easily desorbed by washing at pH 7 and regenerated by heating at 600°C researchgate.net. Magnetic nanocomposites used for Ponceau 4R removal have been regenerated using simple magnetic separation followed by exposure to sunlight for photocatalytic degradation of the adsorbed dye nih.govtandfonline.com. Studies on the competitive adsorption of dyes, including Ponceau 2R (another Ponceau dye), onto activated carbon have investigated regeneration using ethanol-water mixtures iwaponline.com.

While direct regeneration data for Ponceau 3R with novel adsorbents were not prominently found, the success in regenerating adsorbents for similar azo dyes using chemical washing, thermal treatment, and photocatalysis suggests that these methods hold potential for regenerating Ponceau 3R-loaded adsorbents as well. The reusability of adsorbents is typically evaluated by performing multiple adsorption-desorption cycles and monitoring the reduction in adsorption capacity ijcce.ac.irmdpi.com.

Degradation Pathway Elucidation in Environmental Contexts

Understanding how Ponceau 3R degrades in the environment is crucial for assessing its persistence and the potential formation of harmful byproducts. Degradation can occur through various processes, including biological and chemical transformations.

Identification of Intermediate Degradation Products

The degradation of azo dyes often involves the cleavage of the azo bond (-N=N-), which can lead to the formation of aromatic amines. Ponceau 3R has been shown to undergo azo bond reduction by human intestinal bacteria, forming 2,4,5-trimethylaniline (B89559) industrialchemicals.gov.au. This aromatic amine was also identified as a major urinary metabolite in rabbits after oral administration of Ponceau 3R industrialchemicals.gov.au. While the search results did not provide extensive details on intermediate degradation products of Ponceau 3R specifically in environmental contexts, the formation of aromatic amines via azo bond reduction is a common degradation pathway for azo dyes in both biological and potentially some environmental settings, particularly under anaerobic or microbial-rich conditions industrialchemicals.gov.ausmolecule.com.

Proposed Mechanistic Routes for Environmental Breakdown

The environmental breakdown of Ponceau 3R can occur through several mechanisms. Biological degradation, particularly by microorganisms, can cleave the azo bond industrialchemicals.gov.au. This reductive cleavage is a primary route for the metabolism of azo dyes in anaerobic environments, such as sediments or the intestinal tracts of organisms industrialchemicals.gov.ausmolecule.com.

Chemical degradation can also occur through oxidation or reduction reactions smolecule.com. Oxidizing agents like potassium permanganate (B83412) and hydrogen peroxide can lead to the formation of quinones and other aromatic compounds smolecule.com. Reduction of the azo group, for example, using sodium dithionite, can yield amines smolecule.com. Photocatalytic degradation, often employing semiconductor photocatalysts, has also been explored for the degradation of azo dyes like Ponceau S and Ponceau 4R, involving the generation of reactive species that can break down the dye molecule jmaterenvironsci.comthescipub.com. The specific environmental conditions (e.g., presence of microorganisms, redox potential, light exposure) will influence the dominant degradation pathways and the resulting breakdown products.

Analytical Monitoring of Ponceau 3R in Environmental Matrices

Accurate and sensitive analytical methods are necessary to monitor the presence and concentration of Ponceau 3R in various environmental matrices, such as water and soil.

High-performance liquid chromatography (HPLC) coupled with various detectors, such as UV-visible or diode array detectors (DAD), is a widely used technique for the analysis of azo dyes, including Ponceau 3R sielc.comglsciences.comresearchgate.netoup.comoup.comnih.gov. This method allows for the separation and quantification of Ponceau 3R in complex samples. Sample preparation techniques, such as extraction using appropriate solvents, are often employed to isolate and concentrate the dye from the environmental matrix before HPLC analysis nih.gov.

Methods for the simultaneous determination of multiple food dyes, including Ponceau 3R, in matrices like meat products have been developed using HPLC-UV-DAD, demonstrating the applicability of this technique for complex samples researchgate.netoup.comoup.comnih.gov. The sensitivity and selectivity of the analytical method are crucial for detecting low concentrations of Ponceau 3R in environmental samples and for differentiating it from other co-present compounds.

Regulatory Science and Historical Policy Analysis Pertaining to Ponceau 3r

Evolution of Regulatory Frameworks for Azo Dyes Globally

The regulation of food colorants, including azo dyes, has evolved significantly over time, driven by increasing scientific knowledge and public health concerns. Early in the 20th century, regulatory approaches were often based on "negative lists," prohibiting only those colors known to be harmful. wikipedia.org This shifted towards "positive lists," where only approved colors are permitted after safety evaluation. wikipedia.org

In the European Union, food colors are regulated under a comprehensive framework for food improvement agents, with a common authorization procedure and a positive list of permitted colors and their conditions of use. tandfonline.com The European Food Safety Authority (EFSA) evaluates the safety of food additives in the EU. wikipedia.org Recent re-evaluations of food colors by EFSA have led to changes in permitted levels and even withdrawal of some colors based on new scientific evidence. europa.eu

In the United States, the regulation of color additives is primarily based on the Federal Food, Drug, and Cosmetic Act (FFDCA) and its amendments, such as the Color Additive Amendments of 1960. tandfonline.comfda.gov The FDA requires evidence that a color additive is safe for its intended use before approval. fda.gov Approved colors are listed with specifications and conditions of use, and some require batch certification. fda.gov The US system classifies permitted food colors as subject to certification or exempt from certification, both requiring rigorous safety standards prior to approval. wikipedia.org

Several countries have issued specific regulations on azo dyes, including restrictions on the levels of aromatic amines released from their breakdown. ijrrjournal.com For instance, the EU's REACH regulation has classified certain aromatic amines as carcinogenic and banned the use of azo dyes that release them in textiles and leather. uark.edu While the US does not have a specific law solely restricting azo dyes, there are restrictions on the aromatic amines they may release, and some US states have their own regulations. ijrrjournal.comuark.edu India was among the first countries in Asia to regulate chemicals, including azo dyes, prohibiting the handling of a significant number of synthetic azo dyes. ijrrjournal.comsgs.com

Scientific Evidence Informing Regulatory Decisions on Food Colorants

Regulatory decisions regarding food colorants are informed by scientific evidence, primarily from toxicological studies and exposure assessments. tandfonline.comfao.org Regulatory bodies like the FDA and EFSA review published scientific literature, studies from other agencies, and data submitted by petitioners seeking approval for color additives. europa.eufda.gov

The safety evaluation of color additives involves considering probable consumption or exposure, cumulative effects in the diet, and evaluations by experts. tandfonline.com For novel additives, extensive toxicological testing, including assessment of metabolites and impurities, may be required. tandfonline.com

Scientific evidence regarding potential adverse effects, such as links between certain artificial food colors and hyperactivity in children, has led to regulatory responses. tandfonline.comglobalrph.com For example, in the EU, foods containing certain azo dyes now require a warning label about potential effects on activity and attention in children. tandfonline.comeuropa.eu

Regulatory bodies continuously re-evaluate the safety of approved food additives as new scientific information becomes available. europa.eufda.gov If new evidence suggests a product may be unsafe, authorities may prohibit its use or conduct further studies. fda.gov

Case Study: Ponceau 3R as a Historically Regulated Food Colorant (FD&C Red No. 1)

Ponceau 3R, also known as FD&C Red No. 1, serves as a historical case study illustrating the evolution of food colorant regulation in the United States. It was one of the initial seven synthetic colors voluntarily certified for use in foods under the Pure Food and Drug Act of 1906. wikipedia.orgiacmcolor.orgsci-hub.se At that time, out of approximately 700 synthetic colors being sold, only these seven were deemed safe. sci-hub.se

Ponceau 3R was listed under the provisions of the 1906 Act and later provisionally listed in 1960 for food, drug, and cosmetic use. federalregister.gov However, its listing was eventually terminated in 1977. sci-hub.se This delisting was based on new scientific evidence and the application of regulatory principles, highlighting how scientific findings can lead to the removal of previously approved substances from the market.

The regulatory history of Ponceau 3R underscores the dynamic nature of food safety regulations, where initial approvals can be revoked as scientific understanding advances and new legislation, such as the Delaney Clause, comes into effect.

Interdisciplinary Perspectives on Research Science versus Regulatory Science

The regulation of food additives involves an interplay between research science and regulatory science. Research science focuses on generating new knowledge and understanding fundamental mechanisms, while regulatory science applies scientific principles and data to inform regulatory decision-making and protect public health. foodsafetytech.comaustradeinc.com

Regulatory science requires the systematic organization and evaluation of scientific information, including its associated uncertainties, to answer specific questions about health risks. fao.org This involves evaluating relevant data and selecting appropriate models for drawing inferences. fao.org

The distinction between research science and regulatory science is important in the context of food colorants. While research may explore potential health effects or mechanisms of action, regulatory science must translate these findings into actionable policies and risk management strategies. This can involve navigating conflicting data and making decisions based on the best available science, even when absolute certainty is not possible. fda.gov

Collaboration between research institutions and regulatory bodies is crucial for advancing regulatory science and ensuring that regulatory decisions are based on robust scientific evidence. foodsafetytech.comaustradeinc.comfda.gov

Methodologies in Regulatory Risk Assessment of Chemical Compounds

Regulatory risk assessment of chemical compounds in food is a structured process used to evaluate the potential for adverse health effects resulting from exposure. This process typically comprises four key steps: hazard identification, hazard characterization (including dose-response assessment), exposure assessment, and risk characterization. fao.orginchem.orgresearchgate.net

Hazard identification involves identifying chemical agents capable of causing adverse health effects that may be present in food. fao.org Hazard characterization aims to describe the nature of the adverse effects and the relationship between the dose and the response. inchem.org This often involves analyzing data from toxicological studies.

Exposure assessment estimates the amount of the chemical compound that individuals or populations are likely to consume. fao.org This requires data on food consumption patterns and the concentration of the chemical in those foods. fao.org Different approaches to exposure assessment include total diet studies, selective studies of individual foods, and duplicate portion studies. fao.org

Risk characterization integrates the information from hazard characterization and exposure assessment to estimate the probability and severity of adverse health effects in a given population. fao.org This step also involves considering uncertainties in the scientific information. fao.org

For food additives, safety assessments by bodies like JECFA require detailed information on the chemical identity, purity, physical properties, and potential impurities of the substance. inchem.org Analytical methods are essential for determining the concentration of the chemical and its metabolites in studies and for enforcing regulatory limits. inchem.org

The outcome of the risk assessment process informs risk management decisions, such as setting legal limit values or implementing other measures to ensure food safety. researchgate.net

Applications of Ponceau 3r in Diverse Scientific Research Fields

Utilization as a Staining Reagent in Life Science Research

Ponceau 3R's ability to bind to proteins has made it a valuable tool for visualization in several life science techniques. Its applications range from histological and cytological staining to the detection of proteins in electrophoretic applications.

Histological and Cytological Staining Techniques

While not as commonly employed as other dyes in routine histology and cytology, Ponceau 3R has demonstrated utility in specific staining protocols. One notable application is its use as a component in a modified Masson's trichrome staining method. pscientifics.comfit.edustainsfile.comstainsfile.comutah.eduwikipedia.org In this technique, Ponceau 3R, in combination with acid fuchsin, is used to stain muscle fibers, cytoplasm, and erythrocytes red. pscientifics.comstainsfile.com This allows for the clear differentiation of these elements from collagen, which is typically stained blue or green by a counterstain like Aniline Blue or Fast Green FCF. pscientifics.comstainsfile.comwikipedia.org

The principle behind Masson's trichrome stain involves the differential binding of dyes with varying molecular weights to tissue components of different porosity. pscientifics.comutah.edu Smaller dye molecules, like those in the Ponceau 3R-acid fuchsin solution, initially stain most tissue components. utah.edu Subsequent application of a polyacid, such as phosphotungstic or phosphomolybdic acid, is thought to remove the red dye from the more porous collagen fibers, allowing the larger counterstain molecules to bind. utah.edu

Detailed research findings on the widespread use of Ponceau 3R as a primary stain in a variety of other standard histological or cytological techniques are limited in the currently available scientific literature.

Table 1: Application of Ponceau 3R in a Modified Masson's Trichrome Stain

| Tissue Component | Staining Reagent | Resulting Color |

| Muscle Fibers | Ponceau 3R-Acid Fuchsin | Red |

| Cytoplasm | Ponceau 3R-Acid Fuchsin | Red |

| Erythrocytes | Ponceau 3R-Acid Fuchsin | Red |

| Collagen | Aniline Blue / Fast Green FCF | Blue / Green |

| Nuclei | Weigert's Iron Hematoxylin | Black/Dark Brown |

Protein Detection in Electrophoretic Applications

A primary and well-documented application of Ponceau 3R is in the staining of proteins following electrophoresis, particularly on cellulose (B213188) acetate (B1210297) membranes. This technique is frequently used for the analysis of serum proteins. The negatively charged Ponceau 3R dye binds to the positively charged amino groups and non-polar regions of proteins, allowing for the visualization of distinct protein bands. youtube.com

The staining process is typically rapid and reversible, which is advantageous as it allows for further analysis of the separated proteins if needed. The intensity of the stain can provide a semi-quantitative measure of the protein concentration in each band.

While Ponceau S is more commonly associated with staining proteins on nitrocellulose and PVDF membranes in Western blotting, some sources indicate that Ponceau 3R can also be used for the reversible staining of proteins on these membranes. youtube.com The principle of staining remains the same, involving the non-covalent interaction between the dye and the proteins. This allows for a quick assessment of transfer efficiency before proceeding with immunodetection.

Role as an Analytical Reference Standard

Ponceau 3R is utilized as an analytical reference standard in various testing applications. scbt.com Certified reference materials (CRMs) are crucial for ensuring the accuracy and reliability of analytical measurements. As a reference standard, Ponceau 3R is a highly purified and well-characterized substance that can be used for:

Qualitative identification: Confirming the presence of Ponceau 3R in a sample by comparing its chromatographic or spectroscopic properties to the certified standard.

Quantitative analysis: Determining the concentration of Ponceau 3R in a sample by using the certified standard to calibrate analytical instruments.

The availability of Ponceau 3R as a certified reference material is important for regulatory bodies and quality control laboratories, particularly in the context of food and cosmetic safety testing, where the use of certain dyes is restricted or banned in many countries. nih.gov

Contribution to Methodological Development in Chemical Biology

Currently, there is a lack of specific, documented evidence in peer-reviewed scientific literature detailing the contribution of Ponceau 3R to methodological development in the field of chemical biology. While fluorescent dyes and stains are integral to chemical biology for visualizing and tracking biological processes, the research focus in this area has largely been on the development and application of fluorophores with specific excitation and emission properties, and probes for live-cell imaging and molecular sensing. nih.gov The applications of Ponceau 3R appear to be more established in traditional biochemical and histological techniques rather than in the development of novel chemical biology tools and methods.

Emerging Research Directions and Methodological Innovations for Ponceau 3r Studies

Advanced Computational Modeling of Dye-Biomolecule Interactions

Computational modeling plays a crucial role in understanding the interactions between dyes like Ponceau 3R and various biomolecules, such as proteins. These studies can provide insights into the binding mechanisms, conformational changes induced in biomolecules upon dye interaction, and the potential biological effects of dye exposure researchgate.netfrontiersin.org. Techniques such as molecular docking and molecular dynamics simulations are employed to predict binding sites and assess the stability of dye-biomolecule complexes at an atomic level researchgate.netnih.gov. While specific studies on Ponceau 3R's interaction with biomolecules using advanced computational modeling were not extensively detailed in the search results, research on similar azo dyes like Ponceau 4R interacting with enzymes like trypsin demonstrates the application of these methods in the field researchgate.net. These computational approaches complement experimental studies, offering a faster and more cost-effective way to screen potential interactions and guide further research frontiersin.orgbonvinlab.org.

Integration of Artificial Intelligence and Machine Learning in Dye Research

Data from a study on machine learning applications to predict dry fabric color from wet samples using various dyes demonstrated the superior performance of a neural network model compared to traditional methods and other ML models. fibre2fashion.com

| Model Type | CIEDE2000 Error (Median) |

| Neural Network | 0.7 |

| Other ML Models | 1.1 - 1.6 |

| Baseline Model | 13.8 |

This illustrates the potential of ML in optimizing processes related to dyes, which could be extended to understanding and managing Ponceau 3R in various applications or environmental contexts.

Development of Sustainable and Eco-Friendly Remediation Approaches